molecular formula C25H23Cl2N3O3 B3938543 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B3938543
M. Wt: 484.4 g/mol
InChI Key: KXPJQAFMDXEWPN-UHFFFAOYSA-N
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Description

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with a molecular formula of C25H23Cl2N3O3 and a molecular weight of 484.37 g/mol This compound is characterized by the presence of a benzoylpiperazine moiety linked to a phenyl ring, which is further connected to a dichlorophenoxy acetamide group

Preparation Methods

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzoylpiperazine: The reaction of piperazine with benzoyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenyl Ring: The benzoylpiperazine is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.

    Attachment of Dichlorophenoxy Acetamide: The final step involves the attachment of the dichlorophenoxy acetamide group to the phenyl ring through an amide bond formation reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The dichlorophenoxy acetamide group may contribute to its binding affinity and specificity towards certain enzymes or proteins, leading to downstream effects on cellular processes .

Properties

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N3O3/c26-19-6-11-23(22(27)16-19)33-17-24(31)28-20-7-9-21(10-8-20)29-12-14-30(15-13-29)25(32)18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPJQAFMDXEWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
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